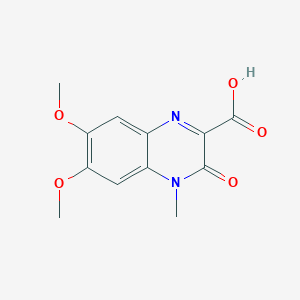![molecular formula C13H19FN2 B3092080 (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1222711-65-0](/img/structure/B3092080.png)
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
説明
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, commonly known as FMPMPA, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a white powder that is soluble in water, methanol, and ethanol, and is used in a variety of laboratory experiments and research projects. FMPMPA is a synthetic compound, and its synthesis is relatively simple and straightforward. This compound has many biochemical and physiological effects, and its mechanism of action is well-understood.
科学的研究の応用
FMPMPA has many applications in the field of scientific research. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides and peptide-like molecules, as well as in the synthesis of peptide-based drugs. Additionally, FMPMPA has been used as a tool for studying enzyme-catalyzed reactions, as well as for studying the structure and function of proteins.
作用機序
The mechanism of action of FMPMPA is not completely understood, but it is known to interact with several proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, FMPMPA has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPMPA are not well-understood, but it has been shown to have some effects on the cardiovascular system, the central nervous system, and the immune system. Additionally, FMPMPA has been shown to have some anti-inflammatory effects, and it has been used in the treatment of some types of cancer.
実験室実験の利点と制限
The main advantage of using FMPMPA in laboratory experiments is its relative ease of synthesis, as well as its low cost. Additionally, FMPMPA is relatively stable and can be stored for extended periods of time. However, FMPMPA can be toxic in high concentrations, and it can be difficult to purify and isolate from other compounds.
将来の方向性
The future of FMPMPA is promising, as it has many potential applications in the field of scientific research. Its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to increase in the coming years. Additionally, more research is needed to better understand its biochemical and physiological effects and its potential applications in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of FMPMPA and its interactions with other proteins and enzymes. Finally, more research is needed to identify potential advantages and limitations of using FMPMPA in laboratory experiments.
特性
IUPAC Name |
(3S)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPTCGPPWEBMI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)CN2CCC[C@@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3092010.png)



![(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092043.png)
![(3S)-1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092047.png)
![(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092049.png)
![(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092054.png)
![(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092057.png)
![(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092069.png)
![(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092075.png)
![(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092086.png)
![(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092101.png)